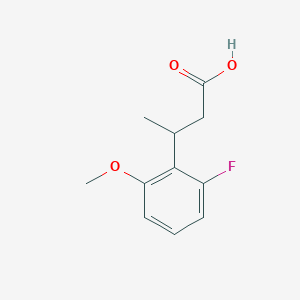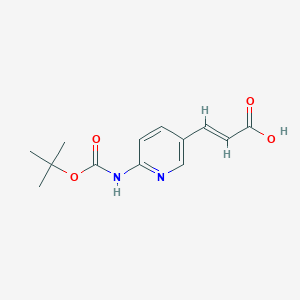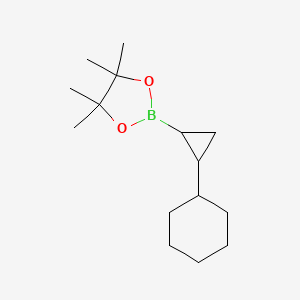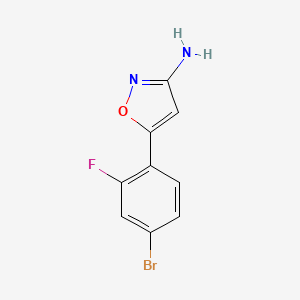
3-(2-Fluoro-6-methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-6-methoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a 2-fluoro-6-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoro-6-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-6-methoxybenzene, which can be obtained through the fluorination of 2-methoxyphenol.
Grignard Reaction: The 2-fluoro-6-methoxybenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, amines, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(2-fluoro-6-methoxyphenyl)butanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, pain, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Fluoro-4-methoxyphenyl)butanoic acid
- 3-(2-Fluoro-5-methoxyphenyl)butanoic acid
- 3-(2-Fluoro-3-methoxyphenyl)butanoic acid
Comparison: Compared to its analogs, 3-(2-fluoro-6-methoxyphenyl)butanoic acid may exhibit unique reactivity and biological activity due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties and steric interactions, making it a valuable molecule for targeted applications.
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
3-(2-fluoro-6-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(6-10(13)14)11-8(12)4-3-5-9(11)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
RSXQZVZFWMEKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C=CC=C1F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

